Phenol, 2,3,6-trimethyl-, polymer with 2,6-dimethylphenol
Overview
Description
Phenol, 2,3,6-trimethyl-, polymer with 2,6-dimethylphenol is a synthetic resin, also known as a special phenolic resin or petroleum resin. This compound is characterized by its high thermal resistance, chemical stability, and mechanical strength. It is insoluble in water and exhibits excellent resistance to acids, bases, and most solvents. Additionally, it has good electrical insulation properties .
Preparation Methods
The compound is typically synthesized through a polymerization reaction. The specific preparation methods can vary, involving different reaction conditions and catalysts. Industrial production often employs gas-phase methylation of m-cresol with methanol at temperatures ranging from 300 to 460°C under normal pressure, using ortho-selective metal oxide catalysts . This reaction occurs in multitube reactors with a fixed catalyst.
Chemical Reactions Analysis
Phenol, 2,3,6-trimethyl-, polymer with 2,6-dimethylphenol undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Polymerization: The polymerization process itself is a key reaction, involving the formation of long polymer chains from monomer units.
Common reagents and conditions used in these reactions include metal oxide catalysts for methylation and various oxidizing agents for oxidation reactions. The major products formed from these reactions include benzoquinones and hydroquinones.
Scientific Research Applications
Phenol, 2,3,6-trimethyl-, polymer with 2,6-dimethylphenol has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Employed in the development of materials with specific biological properties.
Medicine: Utilized in the production of medical devices and materials with high chemical resistance.
Industry: Widely used in corrosion-resistant coatings, plastics, adhesives, sealants, and composite materials. In the electronics industry, it serves as an insulating material, encapsulation material, and protective layer for electronic components. In the automotive industry, it is used as a corrosion-resistant layer for car paints and as an adhesive for large components.
Mechanism of Action
The mechanism of action of phenol, 2,3,6-trimethyl-, polymer with 2,6-dimethylphenol involves its ability to form stable polymer chains through polymerization reactions. These polymer chains provide the compound with its unique properties, such as high thermal resistance, chemical stability, and mechanical strength. The molecular targets and pathways involved in its action are primarily related to its interaction with other chemical compounds during the polymerization process.
Comparison with Similar Compounds
Phenol, 2,3,6-trimethyl-, polymer with 2,6-dimethylphenol is unique due to its specific combination of thermal resistance, chemical stability, and mechanical strength. Similar compounds include:
Phenol-formaldehyde resins: These resins also exhibit high thermal resistance and mechanical strength but may differ in their chemical stability and specific applications.
Epoxy resins: Known for their excellent adhesive properties and chemical resistance, epoxy resins are used in a wide range of applications, including coatings and adhesives.
Polyurethane resins: These resins offer flexibility and durability, making them suitable for various industrial applications.
Each of these compounds has its unique properties and applications, but this compound stands out for its specific combination of properties that make it suitable for specialized applications in various industries .
Properties
CAS No. |
58295-79-7 |
---|---|
Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
2,6-dimethylphenol;2,3,6-trimethylphenol |
InChI |
InChI=1S/C9H12O.C8H10O/c1-6-4-5-7(2)9(10)8(6)3;1-6-4-3-5-7(2)8(6)9/h4-5,10H,1-3H3;3-5,9H,1-2H3 |
InChI Key |
KMLUZJQTMWDZLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)O.CC1=C(C(=C(C=C1)C)O)C |
Related CAS |
58295-79-7 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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